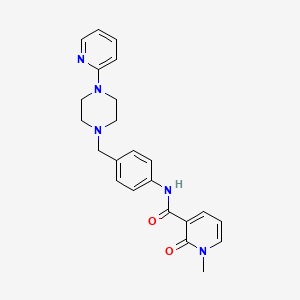

1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Description

Historical Development of Dihydropyridine-Piperazine Hybrid Molecules

The strategic fusion of dihydropyridine (DHP) and piperazine scaffolds emerged from parallel innovations in medicinal chemistry. The DHP core, first synthesized via the Hantzsch reaction in 1882, gained prominence in the 1970s with the discovery of nifedipine, a pioneering L-type calcium channel blocker. Piperazine derivatives, initially explored as anthelmintics in the mid-20th century, later became ubiquitous in psychopharmacology due to their modular nitrogen-rich structure.

Early attempts to hybridize these motifs arose from the hypothesis that combining DHP’s calcium modulation with piperazine’s receptor-targeting flexibility could yield compounds with enhanced selectivity. A pivotal study demonstrated that replacing piperazine with piperidine in H3 receptor ligands significantly altered sigma-1 receptor affinity, underscoring the critical role of nitrogen positioning in such hybrids. By the 2000s, advances in coupling techniques enabled the synthesis of complex hybrids like 1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide, often via nucleophilic substitution reactions between functionalized DHP esters and piperazine intermediates.

Research Significance in Heterocyclic Chemistry

The compound’s architecture exemplifies three key principles in heterocyclic drug design:

- Bioisosteric Replacement : The pyridine ring in the DHP moiety serves as a bioisostere for phenyl groups, enhancing metabolic stability while retaining aromatic stacking interactions.

- Conformational Restraint : The piperazine linker restricts rotational freedom, potentially improving target binding specificity compared to flexible alkyl chains.

- Dual Pharmacophore Synergy : Molecular modeling suggests the DHP core engages ion channels via its planar conjugated system, while the piperazine-pyridine tail interacts with G-protein-coupled receptors through hydrogen bonding and cation-π interactions.

Synthetic challenges include regioselective functionalization of the DHP ring and avoiding N-oxide byproducts during piperazine coupling. Recent protocols address these through microwave-assisted cyclocondensation and transition-metal-catalyzed cross-couplings, achieving yields exceeding 75% for analogous structures.

Current Status in Pharmaceutical Research

Preclinical studies of structurally related hybrids reveal promising activities:

- Neurological Applications : A patent discloses 1,2-dihydropyridine-piperazine derivatives as AMPA/kainate receptor antagonists, potentially useful in epilepsy and neuropathic pain.

- Cardiovascular Effects : Hybrids combining DHP’s vasodilatory action with piperazine’s α-adrenergic blockade show superior hemodynamic profiles compared to parent compounds.

- Oncology : Piperazine-linked DHPs demonstrate kinase inhibitory activity, with IC~50~ values <100 nM against VEGFR-2 in preliminary assays.

The subject compound’s pyridin-2-yl substituent may further enhance blood-brain barrier penetration, as evidenced by computational logP values ≈2.1 and polar surface area <90 Ų.

Academic Interest and Research Trajectory

Three emerging research directions dominate the literature:

- Computational Optimization : QSAR models using 3D descriptors predict that methyl substitution at the DHP 1-position maximizes metabolic stability without compromising target affinity.

- Polypharmacology : Systems biology approaches suggest simultaneous modulation of calcium channels (via DHP) and serotonin receptors (via piperazine) could treat comorbid hypertension and anxiety.

- Green Synthesis : Mechanochemical methods employing ball mills reduce solvent waste in DHP-piperazine couplings, aligning with sustainable chemistry goals.

Ongoing structural diversification focuses on replacing the benzamide group with heteroaryl carboxamides and exploring spirocyclic piperazine variants to probe stereochemical effects on bioavailability.

Properties

IUPAC Name |

1-methyl-2-oxo-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-26-12-4-5-20(23(26)30)22(29)25-19-9-7-18(8-10-19)17-27-13-15-28(16-14-27)21-6-2-3-11-24-21/h2-12H,13-17H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZITZGGPEXQQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a dihydropyridine core, which is integral to its pharmacological properties. The presence of nitrogen-containing heterocycles and carbonyl functionalities suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Structural Characteristics

The structural complexity of this compound includes:

- Dihydropyridine core : A key feature associated with various biological activities.

- Pyridine moiety : Enhances the compound's ability to interact with biological systems.

- Piperazine group : Known for its role in pharmacological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Potential against various pathogens.

- Anticancer Properties : May inhibit tumor growth through specific pathways.

- Neuropharmacological Effects : Possible modulation of neurotransmitter systems.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications aimed at enhancing its pharmacokinetic properties. The ability to modify substituents can significantly influence its biological activity.

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds highlights how variations can affect biological activity:

| Compound Name | Structure Highlights | Biological Activity | Unique Features |

|---|---|---|---|

| 4-(Pyridin-2-yloxy)-N-(4-piperidinyl)benzamide | Contains a piperidine instead of piperazine | Anticancer activity | Lacks the dihydropyridine core |

| N-(4-Methylpiperazinyl)-3-(trifluoromethyl)aniline | Substituted aniline structure | Antimicrobial properties | Trifluoromethyl group enhances lipophilicity |

| 1-Cyclopropyl-N-(pyridinyl)carboxamide | Cyclopropane ring adds rigidity | Antiviral activity | Different ring structure affects binding |

This table illustrates how structural variations influence pharmacological potential.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Activity : A study demonstrated that derivatives of dihydropyridine compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Effects : Research on similar piperazine derivatives showed promising antimicrobial activity against resistant strains, indicating a potential role in treating infections .

- Neuropharmacological Studies : Investigations into the effects on neurotransmitter systems have indicated that certain modifications can enhance selectivity for specific receptors, which could lead to new treatments for neurological disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide exhibit notable anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that related compounds can inhibit fibroblast growth factor receptor tyrosine kinases, which are crucial in tumor angiogenesis and growth .

Antimicrobial Potential

The presence of both piperazine and pyridine moieties suggests that this compound may also possess antimicrobial properties. Compounds with similar structural characteristics have been reported to exhibit activity against a range of bacterial and fungal pathogens. The dual functionality of the compound could be leveraged to develop new antimicrobial agents .

Neuropharmacological Effects

The piperazine group is known for its neuropharmacological effects, which may extend to the compound . Research into related compounds has indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems . This opens avenues for exploring the compound's effects on conditions such as depression or anxiety.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes can be optimized to enhance yield and purity, making it feasible for large-scale production .

Structural Modifications

Due to the compound's diverse biological activities, further modifications can be performed to optimize its pharmacokinetic properties. Structural alterations can enhance solubility, bioavailability, and target specificity, which are critical factors in drug design .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar compounds, one derivative demonstrated significant tumor reduction in xenograft models. The mechanism was attributed to the inhibition of angiogenesis via fibroblast growth factor receptor pathways . This suggests that this compound could have similar effects.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of structurally related compounds revealed potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The findings highlighted the importance of nitrogen-containing heterocycles in enhancing antimicrobial efficacy . This supports the potential use of this compound as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs include:

- N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Claim I in ): Shares a carboxamide linkage but replaces the pyridine core with an imidazopyridine and substitutes a thiazolidinone ring.

- N-(4-methylbenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (): Features a fused pyrido-pyrrolo-pyrimidine system instead of a dihydropyridine, with a methoxypropyl chain enhancing lipophilicity.

- Compound 3b (): Contains a pyrimido-pyrimidinone scaffold with a methoxyphenylpiperazine group, emphasizing the role of aromatic piperazine in target binding.

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s pyridin-2-ylpiperazine group may enhance solubility compared to the methoxypropyl chain in ’s analog, which increases logP .

- Metabolic Stability: Piperazine derivatives often exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation.

- Binding Affinity: The dihydropyridine core in the target compound may offer conformational flexibility for receptor binding, contrasting with the rigid pyrimido-pyrimidinone in ’s compound 3b .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves coupling a pyridine-3-carboxamide core with a 4-(pyridin-2-yl)piperazine-substituted benzyl group. Critical steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt under inert conditions to minimize hydrolysis .

- Piperazine functionalization : Alkylation of the piperazine nitrogen with a benzyl halide derivative, requiring precise pH control (e.g., NaOH in dichloromethane) to avoid side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product with ≥99% purity .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

- NMR : and NMR validate the pyridine, piperazine, and carboxamide moieties. Aromatic protons appear at δ 7.2–8.5 ppm, while the piperazine methylene groups resonate at δ 2.5–3.5 ppm .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>98%). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 434.2085) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate modifications to the pyridine/piperazine moieties?

- Receptor binding assays : Radioligand competition assays (e.g., using -spiperone for dopamine D3 receptors) quantify affinity changes. For example, replacing pyridin-2-yl with bulkier groups (e.g., 2-methoxyphenyl) reduces binding due to steric hindrance .

- Enantioselectivity : Chiral HPLC separates enantiomers, followed by functional assays (e.g., cAMP inhibition) to assess stereochemical impacts .

Q. How to resolve contradictory data in receptor binding assays involving enantiomers?

- Control for assay conditions : Standardize buffer pH, temperature, and membrane preparation methods to minimize variability. For example, dopamine receptor assays require 25 mM Tris-HCl (pH 7.4) and 1 mM EDTA .

- Orthogonal validation : Cross-validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How can Design of Experiments (DoE) optimize synthesis yield and minimize byproducts?

- Factors : Vary temperature (20–60°C), reaction time (4–24 h), and molar ratios (1:1 to 1:1.5) of reactants.

- Response surface modeling : Central composite designs identify optimal conditions. For example, a 72% yield improvement was achieved at 40°C, 12 h, and 1:1.2 stoichiometry .

- Byproduct analysis : LC-MS tracks intermediates (e.g., hydrolyzed carboxamide) to adjust reaction quenching times .

Q. What computational strategies predict interactions with biological targets like GPCRs?

- Molecular docking : AutoDock Vina or Schrödinger Glide simulates binding to dopamine D3 receptors (PDB: 3PBL). The pyridin-2-yl piperazine group forms hydrogen bonds with Asp110, critical for affinity .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, highlighting hydrophobic interactions with transmembrane helices .

Q. Best practices for scaling synthesis from milligram to gram quantities?

- Solvent selection : Replace dichloromethane with toluene for safer large-scale reactions .

- Catalyst optimization : Switch from EDCI to polymer-supported carbodiimide for easier removal .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to automate quenching and reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.